1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQGKSIVFFNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be employed in the study of enzyme interactions and receptor binding due to its unique structure. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind effectively to certain receptors, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter release or inhibiting enzyme activity . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The 3-methylphenyl group in the target compound increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the 2-fluorophenyl derivative . Pyridinyl (Compound 21) may improve solubility due to the nitrogen atom’s lone pair, but its synthesis yield (24%) is significantly lower than chlorinated analogs (52%), suggesting challenges in functionalizing the pyridine ring .
Functional Group Analysis
- 7-Azabicyclo[2.2.1]heptane Core: The rigid bicyclic system imposes conformational constraints, which are advantageous in drug design for optimizing target binding .
- Ketone Moiety: The ethanone group allows for further derivatization (e.g., reduction to alcohols or formation of Schiff bases). Substituents on the phenyl ring (e.g., methyl, fluoro) modulate electronic and steric properties, influencing reactivity and pharmacokinetics.
Biological Activity
The compound 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one is a bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C15H19N
- Molecular Weight : 229.32 g/mol
The structure features a bicyclic ring system, which is characteristic of many biologically active compounds. The presence of nitrogen in the bicyclic framework contributes to its pharmacological properties.
Biological Activity Overview
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one has been studied for various biological activities, particularly its interaction with neurotransmitter systems and potential therapeutic applications.
Pharmacological Activities
- Nicotinic Acetylcholine Receptor Agonism : The compound's structural similarity to epibatidine, a potent nicotinic acetylcholine receptor agonist, suggests that it may exhibit similar agonistic properties. Studies have indicated that compounds containing the 7-azabicyclo[2.2.1]heptane moiety often show significant binding affinity to nicotinic receptors .
- Antinociceptive Effects : Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane can produce antinociceptive effects in animal models, indicating potential for pain management therapies .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one:
The mechanisms through which 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one exerts its biological effects are primarily linked to its interaction with neurotransmitter receptors:
- Receptor Binding : The compound likely binds to nicotinic acetylcholine receptors (nAChRs), leading to increased neuronal excitability and neurotransmitter release.
- Signal Transduction : Upon receptor activation, downstream signaling pathways may be engaged, influencing cellular responses related to pain perception and cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
